![molecular formula C23H22N4OS B3006453 2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226443-20-4](/img/structure/B3006453.png)

2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

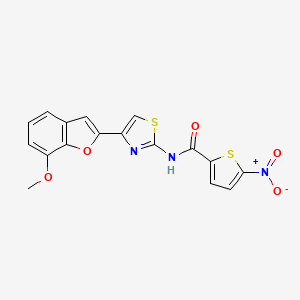

The compound of interest, 2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, is a heterocyclic compound that appears to be structurally related to various biologically active compounds discussed in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar compounds with potential biological activities, such as antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including reductive amination, as seen in the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives . The synthesis of pyrimidine derivatives is also highlighted, where substituents with varying steric and electronic properties are introduced at specific positions on the pyrimidine ring to achieve desired biological activities . These methods could potentially be applied to the synthesis of the compound .

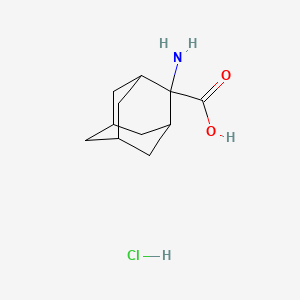

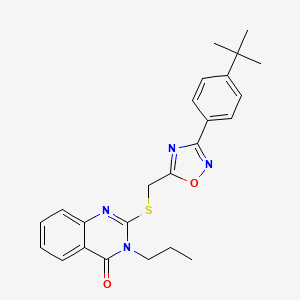

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectroscopy, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are often used to optimize the molecular geometry and predict vibrational wavenumbers and chemical shifts, which are then compared with experimental data . These techniques would be relevant for analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound of interest, but they do discuss the reactivity of similar compounds. For instance, benzylation and nitrosation reactions are mentioned, which could potentially be applied to modify the compound . Additionally, the reactivity of the compound could be inferred from DFT studies, which provide insights into the charge distribution and sites of chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their crystal structures, hydrogen bonding patterns, and polymorphism . Theoretical calculations also provide information on molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are important for understanding the reactivity and potential applications of these compounds . Similar analyses would be necessary to fully characterize the physical and chemical properties of the compound .

Scientific Research Applications

Antibacterial Activity : A study demonstrated the synthesis of benzyl piperazine with pyrimidine derivatives, which showed promising antibacterial activity. This suggests potential applications of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Neurodegenerative Disease Research : Pyrimidine derivatives, including those similar to the compound , have been studied for their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This is significant for Alzheimer's disease research, where such dual-action compounds can target multiple pathological routes (Mohamed et al., 2011).

Histamine H4 Receptor Ligands : Research on 2-aminopyrimidines has shown their potential as histamine H4 receptor (H4R) ligands. These compounds, including the one , may have therapeutic applications in inflammation and pain management, as H4R antagonists are promising in these areas (Altenbach et al., 2008).

Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives, closely related to the compound of interest, have shown potential as anticancer and anti-5-lipoxygenase agents, highlighting their possible use in cancer and inflammatory disease treatment (Rahmouni et al., 2016).

Drug-Likeness and Receptor Affinity : Studies on similar 2-aminopyrimidines have focused on their binding affinity to histamine receptors, and their drug-likeness properties. These findings are relevant for the development of new pharmaceutical compounds (Sadek et al., 2014).

Apoptosis Inducers in Cancer Therapy : Certain thieno[3,2-d]pyrimidines have been identified as potent apoptosis inducers, particularly effective in breast cancer cells. This highlights their potential application in cancer therapy (Kemnitzer et al., 2009).

Antitumor Activity : Some derivatives of thieno[3,2-d]pyrimidine have displayed potent antitumor activity, comparable to known chemotherapy agents, suggesting their application in cancer treatment (Hafez & El-Gazzar, 2017).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which are essential in cellular processes and play a significant role in the development and progression of many diseases, including cancer .

Mode of Action

CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Biochemical Pathways

Cdks, which are potential targets of similar compounds, are responsible for phosphorylation of key components for cell proliferation . Therefore, it can be inferred that this compound might affect cell proliferation pathways.

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines .

properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4OS/c28-22-21-20(19(16-29-21)18-9-5-2-6-10-18)24-23(25-22)27-13-11-26(12-14-27)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWMNAVKSAYPSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-7-[(2,5-difluorobenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3006373.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B3006376.png)

![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]benzaldehyde](/img/structure/B3006378.png)

![8-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B3006380.png)

![methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3006388.png)

![1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone](/img/structure/B3006392.png)

![2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3006393.png)